(3-CHLORO-2-METHYLPROPYL)TRIMETHOXYSILANE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

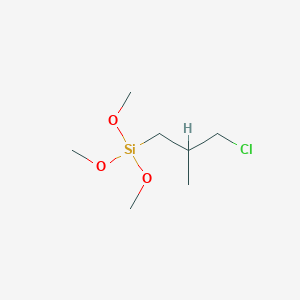

(3-CHLORO-2-METHYLPROPYL)TRIMETHOXYSILANE is an organosilicon compound with the molecular formula C7H17ClO3Si and a molecular weight of 212.75 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-CHLORO-2-METHYLPROPYL)TRIMETHOXYSILANE typically involves the reaction of 3-chloro-2-methylpropyl chloride with trimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(3-CHLORO-2-METHYLPROPYL)TRIMETHOXYSILANE undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.

Condensation: The compound can undergo condensation reactions to form siloxane bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.

Condensation: Often facilitated by catalysts such as acids or bases.

Major Products Formed

Substitution Reactions: Products include substituted silanes.

Hydrolysis: Silanols are formed.

Condensation: Siloxanes are the major products.

Wissenschaftliche Forschungsanwendungen

(3-CHLORO-2-METHYLPROPYL)TRIMETHOXYSILANE is used in various scientific research applications, including:

Chemistry: As a precursor for the synthesis of other organosilicon compounds.

Biology: In the modification of surfaces for biological assays.

Medicine: Potential use in drug delivery systems.

Industry: Used in the production of coatings, adhesives, and sealants

Wirkmechanismus

The mechanism of action of (3-CHLORO-2-METHYLPROPYL)TRIMETHOXYSILANE involves its ability to form strong bonds with various substrates. The compound can react with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property is exploited in surface modification and adhesion applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (3-Chloropropyl)trimethoxysilane

- (3-Chloro-2-methylpropyl)dimethoxymethylsilane

Uniqueness

(3-CHLORO-2-METHYLPROPYL)TRIMETHOXYSILANE is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in applications requiring precise surface modifications and strong adhesion properties .

Biologische Aktivität

(3-Chloro-2-methylpropyl)trimethoxysilane (CPTMO) is an organosilicon compound with significant applications in materials science and potential implications for biological systems. This article reviews the biological activity of CPTMO, focusing on its toxicological effects, mutagenicity, and environmental impact based on diverse research findings.

Chemical Structure and Properties

CPTMO is characterized by the presence of a chlorinated propyl group and three methoxy groups attached to silicon. Its chemical formula is C₇H₁₅ClO₃Si, and it has a molecular weight of 196.73 g/mol. The compound is known for its ability to form strong bonds between organic and inorganic materials, which is crucial in various industrial applications.

CPTMO acts primarily as a silane coupling agent. Upon hydrolysis, it forms silanols that can condense with other silanols or bind to hydroxyl groups on inorganic surfaces. This reaction enhances adhesion properties, making it valuable in composite material formulations.

Acute and Chronic Toxicity

Research indicates that CPTMO exhibits moderate toxicity in biological systems. In a 28-day inhalation study on rats, histopathological changes were observed in the adrenal glands, kidneys, liver, and urinary bladder at concentrations as low as 10 ppm (81 mg/m³). The lowest observed effect level (LOEL) was established at 100 ppm (814 mg/m³), while the no observed adverse effect level (NOAEL) was determined to be 5 ppm (41 mg/m³) .

Mutagenicity

CPTMO has shown mutagenic properties in vitro. It tested positive in bacterial mutation assays and mouse lymphoma mutagenesis assays when metabolic activation was present. However, it did not induce micronuclei in vivo, indicating a complex interaction with biological systems that may depend on exposure conditions .

Environmental Impact

CPTMO's environmental toxicity has been evaluated through various aquatic toxicity studies. The 48-hour EC50 value for Daphnia magna was determined to be 869 mg/L under static conditions, indicating moderate toxicity to aquatic organisms . Additionally, studies have shown that the compound rapidly hydrolyzes in the environment, leading to the formation of potentially harmful silanol derivatives.

Case Study 1: Inhalation Toxicity in Rats

A significant study involved repeated inhalation exposure of rats to CPTMO. Clinical signs included dose-related decreases in body weight and organ weight changes at higher concentrations. The study concluded that while CPTMO poses risks at elevated exposures, its effects are concentration-dependent .

Case Study 2: Aquatic Toxicity Assessment

In a semi-static study with rainbow trout (Oncorhynchus mykiss), the LC50 for trimethylsilanol—predicted from CPTMO hydrolysis—was found to be 271 mg/L. This suggests that while CPTMO itself may have lower direct toxicity, its degradation products can be significantly harmful to aquatic life .

Summary of Findings

The biological activity of this compound presents a complex profile characterized by:

- Moderate Toxicity: Demonstrated through inhalation studies with observable effects at low concentrations.

- Mutagenicity: Positive results in vitro but negative outcomes in vivo suggest a need for careful risk assessment.

- Environmental Concerns: Moderate toxicity to aquatic organisms highlights potential ecological impacts.

Tables of Key Data

| Parameter | Value/Description |

|---|---|

| Molecular Weight | 196.73 g/mol |

| LOEL | 100 ppm (814 mg/m³) |

| NOAEL | 5 ppm (41 mg/m³) |

| In Vitro Mutagenicity | Positive in bacterial assays |

| Aquatic EC50 (Daphnia) | 869 mg/L |

| Aquatic LC50 (Rainbow Trout) | 271 mg/L |

Eigenschaften

IUPAC Name |

(3-chloro-2-methylpropyl)-trimethoxysilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17ClO3Si/c1-7(5-8)6-12(9-2,10-3)11-4/h7H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBWSQWFKWFAIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[Si](OC)(OC)OC)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.